molecular formula C19H31N3O2 B11804595 tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11804595
M. Wt: 333.5 g/mol
InChI Key: XKINFBBWQYTCNK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352539-30-0) is a premium, high-purity chemical building block for research and development in medicinal chemistry. This compound, with a molecular formula of C19H31N3O2 and a molecular weight of 333.47 g/mol, features a piperidine ring that is protected with a tert-butoxycarbonyl (Boc) group, a critical feature for multi-step synthetic applications . The 6-(diethylamino)pyridin-3-yl substituent is a valuable structural motif in drug discovery. This reagent is specifically designed for the synthesis of novel heterocyclic compounds and complex molecules. It serves as a key intermediate for constructing potential pharmacologically active molecules, particularly in the development of protein kinase inhibitors and other targeted therapies . The Boc-protected piperidine scaffold is a versatile precursor in diversity-oriented synthesis (DOS), enabling the creation of DNA-encoded libraries and other compound collections for high-throughput screening . Its primary research value lies in its role as a chiral building block for creating heterocyclic amino acid derivatives and peptidomimetics, which are crucial in modern drug discovery efforts for diseases such as cancer and neurological disorders . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

tert-butyl 2-[6-(diethylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H31N3O2/c1-6-21(7-2)17-12-11-15(14-20-17)16-10-8-9-13-22(16)18(23)24-19(3,4)5/h11-12,14,16H,6-10,13H2,1-5H3

InChI Key

XKINFBBWQYTCNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Standard Boc Protection Protocol

Piperidine is treated with Boc anhydride in the presence of a base (e.g., triethylamine or aqueous sodium hydroxide) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. This method achieves near-quantitative yields under mild conditions. For example:

Alternative Methods

In cases where piperidine derivatives pre-functionalized at C2 are required, reductive amination or Grignard additions may precede Boc protection. For instance, sodium triacetoxyborohydride (STAB) in acetic acid/DCM facilitates reductive amination of ketones to form secondary amines, which are subsequently protected.

Functionalization at C2 of Piperidine

Introducing the pyridin-3-yl group at C2 of Boc-piperidine demands precision. Two predominant strategies emerge: cross-coupling reactions and nucleophilic substitutions .

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between Boc-piperidine-2-boronic acid and 3-bromo-6-chloropyridine forms the C–C bond. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Na₂CO₃ or K₃PO₄

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80–100°C

This method achieves moderate yields (60–75%) but requires pre-functionalized boronic acids.

Buchwald-Hartwig Amination

For nitrogen-linked intermediates, Buchwald-Hartwig amination couples Boc-piperidine with halogenated pyridines. A representative procedure uses:

  • Catalyst : Pd₂(dba)₃ with BINAP ligand

  • Base : NaOt-Bu

  • Solvent : Toluene

  • Temperature : 70–90°C

Yields range from 50–70%, with challenges arising from steric bulk near the Boc group.

Installation of the Diethylamino Group at Pyridine C6

The 6-diethylamino substituent is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination .

SNAr with Diethylamine

6-Chloropyridine intermediates react with diethylamine under heated conditions (80–120°C) in polar aprotic solvents (e.g., DMF, NMP). Catalytic KI enhances reactivity:

Copper-Catalyzed Amination

Copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) enable milder conditions (60–80°C) with improved regioselectivity:

Integrated Synthetic Routes

Combining the above steps, two optimized pathways are delineated:

Route A: Sequential Coupling and Amination

  • Boc protection of piperidine (Yield: 95%).

  • Suzuki coupling with 3-bromo-6-chloropyridine (Yield: 68%).

  • Copper-catalyzed amination with diethylamine (Yield: 82%).
    Overall yield : ~53%.

Route B: Pre-functionalized Pyridine Coupling

  • Amination of 3-bromo-6-chloropyridine to 3-bromo-6-(diethylamino)pyridine (Yield: 85%).

  • Buchwald-Hartwig coupling with Boc-piperidine (Yield: 58%).
    Overall yield : ~49%.

Comparative Analysis of Methods

ParameterRoute ARoute B
Overall Yield53%49%
Step Count32
Palladium UsageHighModerate
Functional Group ToleranceModerateHigh

Route A offers higher modularity for pyridine substitution, while Route B minimizes palladium-dependent steps .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures to tert-butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate exhibit various biological activities, including:

  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and neurotoxicity, making it a candidate for neurodegenerative disease treatment.
  • Antidepressant Properties : Due to its interaction with neurotransmitter systems, it may hold promise as an antidepressant agent.
  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of this compound. Notable findings include:

ActivityMeasurement MethodResult
NeuroprotectionCell viability assaysSignificant increase in cell viability in the presence of neurotoxic agents
Antidepressant-like effectsBehavioral assays in rodent modelsReduction in depressive-like behaviors compared to control groups
Cytotoxicity against cancer cellsMTT assayDose-dependent inhibition of cancer cell growth

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential of this compound:

  • Alzheimer’s Disease Models : In scopolamine-induced models, the compound demonstrated significant reductions in oxidative stress markers and improvements in cognitive function, although results varied based on dosage and treatment duration.
  • Behavioral Studies : Rodent models treated with this compound exhibited improved performance in memory tasks, suggesting cognitive enhancement properties.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotection Against Amyloid Beta Toxicity : A study investigated the effects of this compound on astrocytes exposed to amyloid beta peptide. Results indicated that the compound significantly improved cell viability, suggesting protective effects against neurotoxic agents.
  • Cognitive Enhancement in Alzheimer’s Models : In a controlled study using Alzheimer’s disease models, treatment with the compound resulted in notable improvements in cognitive assessments compared to untreated controls, indicating its potential role in cognitive health.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl ester group enhances lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and its analogs (data synthesized from evidence):

Compound Name Substituent Structure Heterocyclic Core Functional Groups Notable Properties Reference
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl with diethylamino at C6 Piperidine Boc, diethylamino, pyridine High polarity due to diethylamino group; potential for hydrogen bonding.
tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate Pyrimidin-4-yl with diethylamino at C6, aminomethyl linker Piperidine Boc, diethylamino, pyrimidine, NH-methyl Increased rigidity from pyrimidine; reduced solubility due to methylene linker.
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate Pyrimidin-4-yl with Cl and methylthio groups Piperidine Boc, Cl, methylthio Electron-withdrawing Cl and SMe groups enhance stability; lower basicity.
tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl at C4 Piperidine Boc, pyridine Simpler structure with unmodified pyridine; reduced steric hindrance.
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate Pyrimidin-4-yl with Cl and methyl groups, ether linkage Piperidine Boc, Cl, O-linker Ether linkage increases metabolic stability; Cl enhances lipophilicity.
tert-Butyl 4-(6-(hydroxyamino)pyridin-3-yl)piperazine-1-carboxylate Pyridin-3-yl with hydroxyamino at C6 Piperazine Boc, hydroxyamino Piperazine core increases polarity; hydroxyamino enables metal coordination.

Key Structural and Functional Insights

Heterocyclic Core Variations :

  • Pyridine vs. Pyrimidine : Pyrimidine analogs (e.g., ) introduce additional nitrogen atoms, enhancing π-π stacking interactions but reducing solubility compared to pyridine derivatives.
  • Positional Isomerism : Piperidine substitution at C2 (target compound) vs. C3 or C4 (e.g., ) alters steric accessibility, impacting binding affinity in drug-receptor interactions.

Functional Group Impact: Diethylamino Group: The target compound’s diethylamino group increases basicity (pKa ~8–9) and solubility in acidic media, advantageous for oral bioavailability . Chloro and Methylthio Groups: These electron-withdrawing substituents (e.g., ) improve oxidative stability but reduce metabolic turnover rates.

Applications in Drug Development :

  • PROTACs : Boc-protected piperidines/piperazines (e.g., ) serve as linkers due to their balanced polarity and protease resistance.
  • Kinase Inhibitors : Pyridine/pyrimidine motifs (e.g., ) are common in ATP-binding pocket targeting.

Research Findings and Trends

  • Synthetic Utility : The tert-butyl carbamate group is widely used for temporary nitrogen protection, enabling selective deprotection under acidic conditions (e.g., TFA) .
  • Metabolic Stability : Compounds with ether or sulfonyl linkages (e.g., ) exhibit prolonged half-lives in vivo due to reduced CYP450-mediated oxidation.
  • Challenges: Diethylamino-pyridine derivatives may face formulation issues due to hygroscopicity, as seen in analogs like .

Biological Activity

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C19H31N3O2 and a molecular weight of 333.5 g/mol, this compound features a tert-butyl group that enhances lipophilicity, a piperidine ring contributing to its pharmacological properties, and a diethylamino group that may influence its interaction with biological targets .

Structural Characteristics

The compound's structure includes:

  • Piperidine Ring : A six-membered ring that is common in many pharmaceuticals.
  • Diethylamino Group : This nitrogen-containing moiety is likely to affect the compound's pharmacodynamics.
  • Pyridine Moiety : This heterocyclic structure often plays a crucial role in biological activity.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, particularly in medicinal chemistry. The following sections summarize key findings related to its biological activity.

Pharmacological Potential

In silico studies using the PASS (Prediction of Activity Spectra for Substances) tool suggest that this compound may interact with various enzymes, receptors, and ion channels, indicating a broad spectrum of potential pharmacological effects. These include:

  • CNS Disorders : Potential applications in treating neurological conditions due to its ability to cross the blood-brain barrier.
  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines .
  • Antimicrobial Properties : The presence of specific functional groups may enhance its antimicrobial effectiveness.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(6-amino-pyridin-3-yl)piperidine-1-carboxylateSimilar piperidine structureContains an amino group instead of diethylamino, potentially altering activity
Tert-butyl 4-[2-(3-carbamoylphenyl)ethyl]piperidine-1-carboxylateContains a phenyl groupDifferent pharmacological profile due to phenolic substitution
Tert-butyl 4-(2-methoxycarbonylphenyl)ethylpiperidine-1-carboxylateIncorporates methoxycarbonyl functionalityDistinct solubility and reactivity characteristics

This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar piperidine derivatives. For instance:

  • Anticancer Activity : A study on piperidine derivatives indicated that modifications could lead to significant inhibition of cancer cell proliferation. The presence of specific nitrogen substituents was crucial for enhancing cytotoxicity against cancer cell lines .
  • CNS Applications : Research has shown that certain piperidine derivatives can modulate neurotransmitter systems, suggesting potential use in treating conditions such as depression and anxiety disorders .
  • Antimicrobial Efficacy : Compounds with similar structures have demonstrated activity against various bacterial strains, indicating that this compound may also possess antimicrobial properties .

Q & A

(Basic) What safety protocols should be followed when handling this compound in laboratory settings?

Answer:
Researchers must adhere to strict safety measures due to the compound’s potential hazards:

  • Respiratory/eye/hand protection: Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Facility requirements: Ensure access to eyewash stations and emergency showers.
  • Storage: Store in a cool, dry, ventilated area away from oxidizing agents .
  • Spill management: Employ inert absorbents (e.g., vermiculite) and avoid dust generation.

(Basic) What synthetic strategies are effective for preparing this compound?

Answer:
Synthesis typically involves multi-step routes, leveraging protecting groups and coupling reactions:

Piperidine core formation: Start with tert-butyl piperidine carboxylate derivatives, introducing substituents via nucleophilic substitution or cross-coupling .

Pyridine functionalization: Attach diethylamino groups using Buchwald-Hartwig amination or palladium-catalyzed coupling .

Deprotection: Remove tert-butyl groups with trifluoroacetic acid (TFA) under controlled conditions .

Example Protocol:

StepReagents/ConditionsPurposeReference
1Boc-protected piperidine, Pd(dba)₂, XantphosCoupling pyridine moiety
2Diethylamine, CuI, L-prolineIntroduce diethylamino group
3TFA:DCM (1:1), 0°C to RTBoc deprotection

(Advanced) How can contradictions in reactivity data during synthesis be resolved?

Answer:
Contradictions often arise from variable reaction conditions or impurities. Mitigation strategies include:

  • Parameter optimization: Systematically test temperature, solvent polarity, and catalyst loading (e.g., Pd vs. Cu catalysts) .
  • Analytical validation: Use orthogonal methods (HPLC, LC-MS) to verify purity and identify by-products .
  • Computational modeling: Predict reactive intermediates using DFT calculations to guide experimental adjustments .

(Advanced) What advanced techniques elucidate the compound’s stereochemistry and conformation?

Answer:

  • X-ray crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., spirocyclic analogs in ).
  • Dynamic NMR: Analyze rotational barriers of the piperidine ring to assess conformational flexibility .
  • VCD (Vibrational Circular Dichroism): Assign stereochemistry in solution phase when crystals are unavailable .

(Basic) How should researchers purify this compound, and what solvents are optimal?

Answer:

  • Chromatography: Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) .
  • Recrystallization: Employ ethanol/water mixtures for high-purity crystals .
  • Avoid incompatible solvents: Dichloromethane may degrade Boc groups; prefer THF or acetonitrile .

(Advanced) What methodologies assess this compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon/koff) to receptors .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis studies: Identify critical binding residues by altering target protein sequences .

(Basic) What spectroscopic methods confirm structural identity?

Answer:

  • NMR (¹H/¹³C): Assign peaks for piperidine (δ 1.4–3.8 ppm) and pyridine (δ 7.0–8.5 ppm) protons .
  • HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error .
  • FT-IR: Confirm carbonyl (Boc group, ~1700 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .

(Advanced) How does this compound compare structurally and functionally to analogs?

Answer:
A comparison with similar compounds highlights key differences:

CompoundStructural FeaturesFunctional ImpactReference
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylateLacks diethylamino groupReduced receptor affinity
tert-Butyl 3-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylateFlexible methylene linkerAltered binding kinetics

(Advanced) What strategies stabilize this compound under experimental conditions?

Answer:

  • pH control: Maintain neutral pH (6–8) to prevent Boc group hydrolysis .
  • Light sensitivity: Store solutions in amber vials to avoid photodegradation .
  • Inert atmosphere: Use argon/nitrogen for air-sensitive reactions (e.g., Grignard additions) .

(Basic) What are the regulatory considerations for shipping or storing this compound?

Answer:

  • GHS compliance: While not classified under GHS, follow OSHA standards for organic bases .
  • Shipping: Package as “ORM-D” for limited quantities; include SDS with UN number .

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